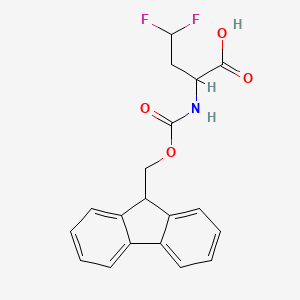

(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid

Description

(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid is a fluorinated, non-natural amino acid derivative used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling its application in solid-phase peptide synthesis (SPPS). Key chemical properties include:

- Molecular formula: C₁₉H₁₇F₂NO₄

- Molecular weight: 361.35 g/mol .

The difluoro substitution at the C4 position introduces steric and electronic effects, enhancing metabolic stability and modulating peptide conformation. This compound is particularly valuable in drug discovery for designing peptide-based therapeutics with improved pharmacokinetic profiles.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIZPDXXYIFMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260640-43-4 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Fmoc Protection: The amino group of 2-amino-4,4-difluoro-butyric acid is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomeric purity.

Industrial Production Methods

Industrial production of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the butyric acid backbone.

Peptide Coupling: The Fmoc-protected amino group allows for peptide coupling reactions, making it useful in peptide synthesis.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can modify the carboxylic acid or amino groups.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis:

(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for the selective activation of the amino group, facilitating the formation of peptide bonds while preventing unwanted reactions during synthesis.

Case Study:

In a study focused on synthesizing cyclic peptides for therapeutic applications, researchers employed (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid to enhance the stability and bioactivity of the resulting peptides. The incorporation of this compound resulted in peptides with improved binding affinities to target receptors, showcasing its utility in generating biologically active molecules .

Drug Development

Enhancement of Pharmacological Properties:

The unique fluorinated structure of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid enhances the pharmacological properties of drug candidates. The presence of fluorine atoms can improve metabolic stability and increase lipophilicity, which are crucial for drug efficacy.

Case Study:

A pharmaceutical study investigated the use of this compound in developing novel inhibitors for specific enzyme targets. The fluorinated derivatives exhibited significantly higher potency compared to non-fluorinated analogs due to enhanced interactions with the enzyme's active site .

Bioconjugation

Facilitation of Targeted Drug Delivery:

The Fmoc protecting group not only plays a role in peptide synthesis but also facilitates selective reactions in bioconjugation processes. This is essential for creating targeted drug delivery systems and diagnostic agents.

Case Study:

Research involving bioconjugated antibodies utilized (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid to link therapeutic agents to antibody fragments. This strategy led to improved specificity and reduced off-target effects in cancer therapy applications .

Neuroscience Research

Insights into Neurotransmitter Systems:

This compound has applications in neuroscience research, particularly in studies related to neurotransmitter systems. It aids in understanding neurological pathways and potential treatments for neurodegenerative diseases.

Case Study:

A study examining the effects of fluorinated amino acids on neurotransmitter receptor binding demonstrated that (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid could enhance binding affinity and specificity for certain receptors involved in neurodegenerative conditions .

Material Science

Development of Advanced Materials:

The properties of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid can be leveraged in material science for developing advanced materials such as polymers with enhanced thermal and mechanical stability.

Case Study:

Researchers have explored the incorporation of this compound into polymer matrices to improve their mechanical properties and thermal resistance. The resulting materials showed significant improvements over traditional polymers used in industrial applications .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Peptide Synthesis | Selective activation for stable peptide bonds | Enhanced binding affinities in cyclic peptides |

| Drug Development | Improved metabolic stability and lipophilicity | Higher potency inhibitors developed |

| Bioconjugation | Targeted delivery systems | Increased specificity in cancer therapies |

| Neuroscience | Insights into neurotransmitter interactions | Enhanced receptor binding for neurodegenerative studies |

| Material Science | Enhanced thermal/mechanical properties | Improved performance of polymer materials |

Mechanism of Action

The mechanism of action of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination and Protecting Group Variations

(S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid

- Molecular formula: C₁₉H₁₆F₃NO₄; Molecular weight: 379.34 g/mol .

- Key difference : Substitution of two fluorine atoms with three at the C4 position.

- Impact : Increased lipophilicity and metabolic stability compared to the difluoro analog. This compound is used as a leucine substitute in drug design to enhance hydrophobic interactions and reduce enzymatic degradation .

(R,S)-Boc-2-amino-4,4-difluoro-butyric acid

- Molecular formula: C₉H₁₅F₂NO₄; Molecular weight: 239.22 g/mol .

- Key difference : Boc (tert-butyloxycarbonyl) protection instead of Fmoc.

- Impact : Boc is acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, whereas Fmoc is base-labile (removed with piperidine). Boc derivatives are preferred in solution-phase synthesis, while Fmoc is standard in SPPS due to orthogonal protection strategies .

Positional Isomers and Functional Group Modifications

(R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid

- Molecular formula: C₁₉H₁₆F₃NO₄; Molecular weight: 379.34 g/mol .

- Key difference: Amino group at position 3 instead of 2.

- β-sheet propensity). Such isomers are explored for creating constrained peptide architectures .

Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butyric acid

- Molecular formula: C₂₆H₂₅NO₅; Molecular weight: 402.44 g/mol .

- Key difference : Aromatic 4-methoxyphenyl substituent replaces the difluoro-butyl chain.

- Impact : Introduces π-π stacking interactions and steric bulk, useful in designing peptides targeting hydrophobic protein pockets (e.g., kinase inhibitors) .

Functionalized Side Chains

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid

- Molecular formula: C₃₃H₃₁NO₄S; Molecular weight: 538.67 g/mol .

- Key difference : Tritylthio (-STr) group at the C5 position.

- Impact : The thiol group (protected by trityl) enables post-synthetic modifications, such as disulfide bond formation or conjugation to metals. This is critical for synthesizing cyclic peptides or antibody-drug conjugates .

Fmoc-4-amino-2,2-dimethyl-butyric acid

- Molecular formula: C₂₁H₂₃NO₄; Molecular weight: 353.42 g/mol .

- Key difference : Dimethyl groups at C2.

- Impact : Increased steric hindrance restricts conformational flexibility, stabilizing specific peptide folds (e.g., β-turns) .

Biological Activity

(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid is a fluorinated amino acid that has garnered attention in various fields of biological research, particularly in peptide synthesis, drug development, and neuroscience. This article provides a detailed overview of its biological activity, applications, and relevant research findings.

- Molecular Formula : C19H17F2NO4

- Molecular Weight : 361.3 g/mol

- CAS Number : 1260640-43-4

- IUPAC Name : 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid

The compound features an Fmoc (Fluorenylmethyloxycarbonyl) protecting group that is crucial for selective reactions during peptide synthesis. The presence of two fluorine atoms on the side chain enhances its lipophilicity and alters protein-protein interactions, contributing to its unique biological properties .

1. Peptide Synthesis

(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid is primarily utilized as a building block in peptide synthesis. Its ability to form stable peptide bonds makes it valuable in solid-phase peptide synthesis (SPPS), allowing researchers to create complex and biologically active peptides .

2. Drug Development

The fluorinated structure of this amino acid enhances the pharmacological properties of drug candidates. Research indicates that incorporating fluorinated amino acids can improve the bioavailability and efficacy of therapeutic agents. This compound's unique properties make it a candidate for developing new pharmaceuticals targeting various diseases .

3. Neuroscience Research

In neuroscience, (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid is investigated for its potential role in neurotransmitter systems. Studies suggest that fluorinated amino acids can influence neurochemical pathways, providing insights into treatments for neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Area | Findings |

|---|---|

| Peptide Synthesis | Key building block for SPPS; enhances peptide stability |

| Drug Development | Improves pharmacokinetics; enhances bioavailability |

| Neuroscience | Potential modulation of neurotransmitter systems; insights into therapies |

Case Study: Fluorinated Amino Acids in Protein Folding

A study explored the effects of fluorinated amino acids on protein folding dynamics. The introduction of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid into a model peptide demonstrated altered folding kinetics compared to non-fluorinated counterparts. This suggests that fluorination can significantly impact the structural stability and function of peptides .

Case Study: Drug Design Using Fluorinated Amino Acids

In drug design research, (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid was incorporated into peptide analogs aimed at mimicking the activity of naturally occurring hormones. Results showed enhanced receptor binding affinities and prolonged half-lives in circulation compared to traditional peptides .

Q & A

Q. What are the key structural features and physicochemical properties of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid that influence its handling in peptide synthesis?

Answer: The compound (C₁₉H₁₇F₂NO₄; MW: 361.35) features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a chiral center (R,S configuration), and a 4,4-difluorobutyl side chain. The difluoro substitution introduces steric and electronic effects, reducing rotational freedom and increasing hydrophobicity compared to non-fluorinated analogs. The Fmoc group enhances solubility in organic solvents (e.g., DMF, DCM), critical for solid-phase peptide synthesis (SPPS), but requires deprotection under basic conditions (e.g., piperidine). Stability in acidic/basic conditions should be monitored to avoid premature deprotection or racemization .

Q. How can researchers optimize the coupling efficiency of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid in SPPS?

Answer: Coupling efficiency depends on:

- Activation reagents : Use HBTU/HOBt or COMU for efficient activation of the carboxyl group.

- Coupling time : Extend to 1–2 hours due to steric hindrance from the difluoro group.

- Temperature : Mild heating (30–40°C) improves reaction kinetics.

- Solvent : Anhydrous DMF ensures optimal solubility. Validate coupling completion via Kaiser or chloranil tests. Post-coupling, wash resins thoroughly to remove unreacted reagents .

Q. What purification strategies are recommended for isolating (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid after synthesis?

Answer: Use reverse-phase HPLC (RP-HPLC) with C18 columns and a gradient of acetonitrile/water (0.1% TFA). The difluoro group increases retention time, requiring higher organic solvent ratios (e.g., 60–70% acetonitrile). Confirm purity via LC-MS (ESI+) to detect [M+H]+ at m/z 362.3. For chiral purity, chiral HPLC with amylose-based columns resolves R/S enantiomers .

Advanced Research Questions

Q. How do the steric and electronic effects of the 4,4-difluoro substitution influence peptide secondary structure compared to non-fluorinated analogs?

Answer: The 4,4-difluoro group restricts side-chain rotation, stabilizing β-sheet or α-helix conformations in peptides. Fluorine’s electronegativity alters electronic environments, detectable via ¹⁹F NMR (δ -120 to -125 ppm for CF₂). Circular dichroism (CD) and molecular dynamics (MD) simulations reveal enhanced rigidity, which can improve proteolytic stability. Comparative studies with non-fluorinated analogs show reduced conformational flexibility and altered hydrogen-bonding patterns .

Q. What advanced analytical techniques resolve discrepancies in reported bioactivity data for peptides containing this compound?

Answer:

- Orthogonal characterization : Combine MALDI-TOF/MS for mass validation, ²H/¹⁹F NMR for conformational analysis, and X-ray crystallography for structural resolution.

- Bioactivity assays : Use surface plasmon resonance (SPR) to quantify binding kinetics and cell-based assays (e.g., luciferase reporters) for functional validation. Address batch-to-batch variability via rigorous QC (HPLC purity >98%) .

Q. How can researchers mitigate racemization risks during Fmoc deprotection of (R,S)-4,4-difluoro derivatives in SPPS?

Answer: Racemization occurs under prolonged basic conditions. Mitigation strategies:

Q. What are the implications of 4,4-difluoro substitution on peptide membrane permeability and cellular uptake?

Answer: The difluoro group enhances lipophilicity (logP increase by ~0.5–1.0), improving passive diffusion across lipid bilayers. Studies using Caco-2 cell monolayers show 2–3× higher apparent permeability (Papp) for fluorinated peptides compared to non-fluorinated analogs. However, excessive hydrophobicity may reduce solubility; balance via PEGylation or charged residues .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of fluorinated peptides incorporating this compound?

Answer:

- Standardize assays : Use identical liver microsome models (e.g., human vs. rodent) and incubation conditions (pH 7.4, 37°C).

- Control variables : Normalize enzyme activity (CYP450 levels) and peptide concentration (10 µM).

- Data reconciliation : Cross-validate with in vivo pharmacokinetic studies (e.g., t₁/₂ in rodent models). Contradictions often arise from assay heterogeneity or degradation product interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.